molecular formula C30H50O2 B1631456 Cycloart-22-ene-3,25-diol CAS No. 97456-49-0

Cycloart-22-ene-3,25-diol

Cat. No. B1631456
CAS RN: 97456-49-0
M. Wt: 442.7 g/mol
InChI Key: MAAZYVBWMZJVAO-VUTQOURGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloart-22-ene-3,25-diol is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . It has been found to show dose-dependent antioxidant activity .


Synthesis Analysis

The synthesis of Cycloart-22-ene-3,25-diol has been reported in a study . The compound was isolated from the aerial part of Daphne pedunculata . The structure was elucidated via combinational analysis of HR-MS and NMR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of Cycloart-22-ene-3,25-diol includes a total of 86 bonds, with 36 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and several rings of different sizes .

Scientific Research Applications

Antidiabetic Properties

Cycloart-22-ene-3,25-diol has been found to exhibit significant antidiabetic properties. A study demonstrated its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in diabetic rats, leading to decreased plasma glucose levels and increased insulin production (Badole et al., 2013). Additionally, the compound has shown protective effects on vital organs in diabetic mice, minimizing toxic effects and related abnormalities of diabetic conditions (Badole, Bodhankar, & Raut, 2011).

Cytotoxic Activity

Cycloart-22-ene-3,25-diol has demonstrated cytotoxic activity against various cancer cell lines. Research indicates its effectiveness against human hepatoma and KB cells (Nguyễn Văn Tuyến, Nguyễn Văn Hùng, & Nguyễn Quyết Chiến, 2014). It has also shown potential in inhibiting MRCKα kinase and demonstrating anti-prostate cancer activity in vitro (Lowe, Toyang, & Bryant, 2012).

Antioxidant and Antimicrobial Activities

Studies have highlighted the antioxidant and antimicrobial activities of Cycloart-22-ene-3,25-diol. It exhibits significant scavenging activities against various radicals and shows broad-spectrum activity against bacteria and fungi (Badole, Zanwar, Khopade, & Bodhankar, 2011).

Anti-Inflammatory Activity

Cycloart-22-ene-3,25-diol has been isolated for its anti-inflammatory activity, showing inhibitory action against COX-2 and weak activity against COX-1, which may explain its use in traditional medicine as an anti-inflammatory drug (Eldeen, Heerden, & Staden, 2007).

properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAZYVBWMZJVAO-VUTQOURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloart-22-ene-3,25-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloart-22-ene-3,25-diol
Reactant of Route 2
Cycloart-22-ene-3,25-diol
Reactant of Route 3
Reactant of Route 3
Cycloart-22-ene-3,25-diol
Reactant of Route 4
Cycloart-22-ene-3,25-diol
Reactant of Route 5
Cycloart-22-ene-3,25-diol
Reactant of Route 6
Cycloart-22-ene-3,25-diol

Citations

For This Compound
6
Citations
W Xiao-Yang, LIU Li-Ping, K Ting-Guo… - Chinese Journal of …, 2012 - Elsevier
AIM: To investigate the chemical constituents in the roots of Euphorbia fischeriana. METHODS: The chemical constituents were isolated and purified by various chromatographic …
Number of citations: 23 www.sciencedirect.com
O Demirkiran, G Topcu, A Azarpira… - Chemistry of natural …, 2014 - Springer
The chloroform extract of the aerial parts of E. macrostegia has yielded a new compound, 2-(4-hydroxyphenyl)-ethylhentriacontanoate (1), along with hentriacontan-1-ol (2), lupenone (3)…
Number of citations: 10 link.springer.com
S Zare, N Moheimanian, O Firuzi… - Journal of …, 2021 - researchgate.net
The roots and the shoots of Euphorbia macrostegia and E. microsciadia were extracted using different solvents; dichloromethane (DCM), methanol (MeOH) and MeOH: water (80: 20) …
Number of citations: 1 www.researchgate.net
M Choudhary, V Kumar, S Singh - International Journal of Biomedical …, 2014 - academia.edu
Genus Plumeria (Apocynaceae) contain largely of shrubs or flowering trees which are grown throughout the tropical region including many parts of India. These plants are well known …
Number of citations: 46 www.academia.edu
SK Sharma, M Ali, N Kumar, S Sultana… - Res J …, 2018 - rjpharmacognosy.ir
Background and objectives: Plumeria rubra L.(Apocynaceae) is a deciduous shrub or small tree cultivated in subtropical and tropical countries. Its bark is prescribed to treat amoebic …
Number of citations: 3 www.rjpharmacognosy.ir
张玲 - 2019 - 山东大学
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.